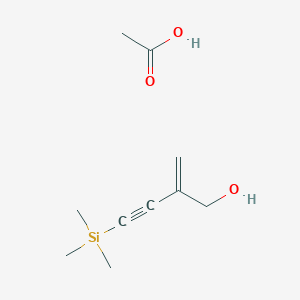
Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol is a chemical compound with the CAS number 824948-64-3. This compound is known for its unique structure, which includes an acetic acid moiety, a methylidene group, a trimethylsilyl group, and a but-3-yn-1-ol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol typically involves multiple steps. One common method includes the reaction of a trimethylsilyl-protected alkyne with an aldehyde, followed by the addition of acetic acid. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. Its unique structure allows it to participate in multiple reaction pathways, making it a versatile compound in synthetic chemistry .
相似化合物的比较
Similar Compounds
Some compounds similar to acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol include:
Indole derivatives: Known for their biological activities and applications in medicinal chemistry.
Trimethylsilyl-protected alkynes: Used in organic synthesis for their stability and reactivity.
Methylidene compounds: Studied for their unique chemical properties and reactivity.
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound in various chemical and industrial applications .
属性
CAS 编号 |
824948-64-3 |
|---|---|
分子式 |
C10H18O3Si |
分子量 |
214.33 g/mol |
IUPAC 名称 |
acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H14OSi.C2H4O2/c1-8(7-9)5-6-10(2,3)4;1-2(3)4/h9H,1,7H2,2-4H3;1H3,(H,3,4) |
InChI 键 |
YYSBKANCTVQSKO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C[Si](C)(C)C#CC(=C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)
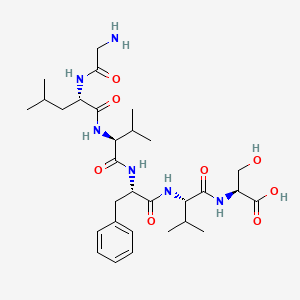

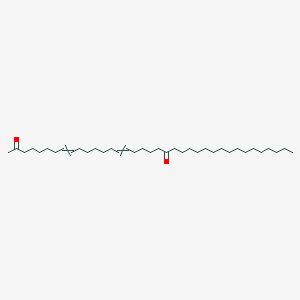
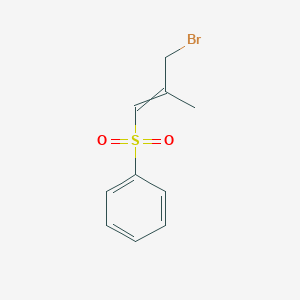
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
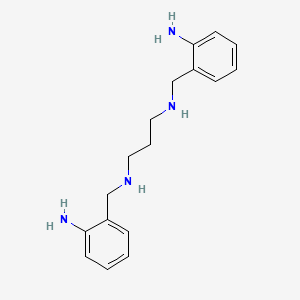
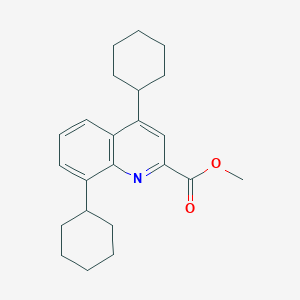
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
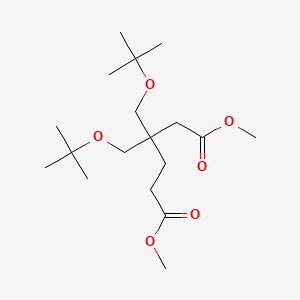
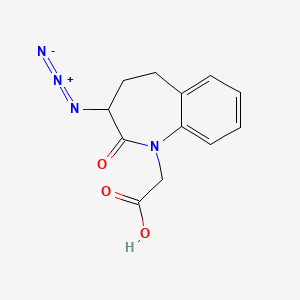
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
